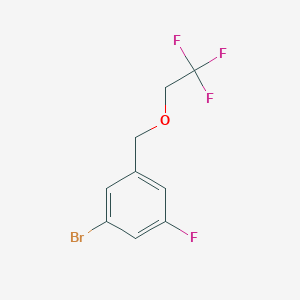

1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene

CAS No.: 1536885-81-0

Cat. No.: VC2739000

Molecular Formula: C9H7BrF4O

Molecular Weight: 287.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1536885-81-0 |

|---|---|

| Molecular Formula | C9H7BrF4O |

| Molecular Weight | 287.05 g/mol |

| IUPAC Name | 1-bromo-3-fluoro-5-(2,2,2-trifluoroethoxymethyl)benzene |

| Standard InChI | InChI=1S/C9H7BrF4O/c10-7-1-6(2-8(11)3-7)4-15-5-9(12,13)14/h1-3H,4-5H2 |

| Standard InChI Key | CQCFZRUWXJLPMD-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1F)Br)COCC(F)(F)F |

| Canonical SMILES | C1=C(C=C(C=C1F)Br)COCC(F)(F)F |

Introduction

Chemical Structure and Properties

Molecular Structure

1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene features a benzene ring with three distinct substituents: a bromine atom, a fluorine atom, and a (2,2,2-trifluoroethoxy)methyl group. The bromine and fluorine atoms are positioned at positions 1 and 3 of the benzene ring, respectively, while the (2,2,2-trifluoroethoxy)methyl group occupies position 5. The SMILES notation for this compound is FC1=CC(COCC(F)(F)F)=CC(Br)=C1, which represents its structural connectivity in a line notation format . The presence of multiple fluorine atoms, particularly in the trifluoroethoxy group, contributes to the molecule's unique electronic properties and potential interactions with biological systems.

Physical Properties

The physical properties of 1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene are critical for understanding its behavior in various chemical and biological environments. Below is a comprehensive table of the known physical properties of this compound:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1536885-81-0 | |

| Molecular Formula | C9H7BrF4O | |

| Molecular Weight | 287.05 g/mol | |

| Recommended Storage | 2-8°C | |

| SMILES Notation | FC1=CC(COCC(F)(F)F)=CC(Br)=C1 |

Based on structurally similar compounds, we can estimate additional properties that may be relevant for 1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene. For instance, compounds with similar halogenated aromatic structures typically exhibit high density values, often in the range of 1.5-1.6 g/cm³, as seen with 1-Bromo-2-[(2,2,2-trifluoroethoxy)methyl]benzene (1.5±0.1 g/cm³) and 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene (1.63 g/cm³) .

Spectroscopic and Computational Data

While specific spectroscopic data for 1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene is limited in the provided sources, we can infer some characteristics based on similar compounds. Halogenated benzenes typically exhibit characteristic patterns in NMR spectroscopy, with the presence of fluorine atoms causing distinct splitting patterns and chemical shifts in both ¹H and ¹³C NMR spectra. The presence of the (2,2,2-trifluoroethoxy)methyl group would likely produce characteristic signals in the ¹⁹F NMR spectrum.

Based on computational properties of similar compounds, we might expect this molecule to have the following characteristics:

-

Multiple hydrogen bond acceptors (approximately 4-5, primarily from fluorine atoms and the oxygen atom)

-

No hydrogen bond donors

-

Limited rotatable bonds (primarily in the side chain)

-

Predominantly aromatic character

Chemical Reactivity

The reactivity of 1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene is influenced by its unique combination of functional groups. The bromine atom at position 1 serves as a potential site for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings. These reactions are commonly employed in the synthesis of more complex molecules, particularly in pharmaceutical and materials science applications.

The fluorine atoms, both on the benzene ring and in the trifluoroethoxy group, contribute to the molecule's electron-deficient character. This electronic effect can influence the reactivity of the aromatic ring toward electrophilic and nucleophilic reagents. Additionally, the (2,2,2-trifluoroethoxy)methyl group provides opportunities for further functionalization through reactions involving the ether linkage or the methylene group.

Based on the reaction mentioned in search result , we can infer that 1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene could potentially undergo lithium-halogen exchange reactions with organolithium reagents like n-butyllithium. This would generate a reactive aryllithium intermediate that could be trapped with various electrophiles to introduce new functional groups at the position previously occupied by bromine.

Comparison with Structurally Similar Compounds

To better understand the properties and potential applications of 1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene, it is valuable to compare it with structurally similar compounds found in the literature. The following table presents a comparison of key properties:

This comparison reveals several interesting trends:

-

The molecular weight of 1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene is higher than most of its structural analogs due to the presence of the larger (2,2,2-trifluoroethoxy)methyl substituent.

-

Based on the trends observed with similar compounds, we might expect 1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene to have a density around 1.5-1.6 g/cm³, which is typical for halogenated aromatic compounds.

-

The boiling and flash points would likely be influenced by the size and polarity of the (2,2,2-trifluoroethoxy)methyl group, potentially resulting in values that differ from those of the simpler analogs.

Future Research Directions

Based on the current understanding of 1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene and its potential applications, several promising research directions can be identified:

Synthetic Methodology Development

Further research could focus on developing more efficient and selective synthetic routes to 1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene and its derivatives. This might include:

-

Optimization of reaction conditions for selective functionalization

-

Development of catalytic methods for introducing the (2,2,2-trifluoroethoxy)methyl group

-

Exploration of green chemistry approaches to minimize environmental impact

Structure-Activity Relationship Studies

Investigating the biological activity of 1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene and its derivatives could provide valuable insights for drug discovery programs. Systematic modification of the molecule's structure and evaluation of the resulting compounds' biological properties could lead to the identification of novel bioactive compounds.

Materials Science Applications

Exploring the potential of 1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene in materials science applications, such as liquid crystals, electronic materials, or specialty polymers, represents another promising research direction. The unique electronic properties conferred by the fluorine substituents and the (2,2,2-trifluoroethoxy)methyl group could lead to materials with novel properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume